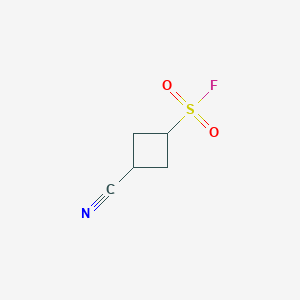

3-Cyanocyclobutane-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyanocyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S and a molecular weight of 163.17 g/mol It is characterized by the presence of a cyanocyclobutane ring substituted with a sulfonyl fluoride group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanocyclobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation reaction, which uses mild conditions and provides good yields with excellent functional group compatibility . Another method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using a cascade process under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of scalable reaction conditions would apply to its large-scale production.

化学反応の分析

Types of Reactions

3-Cyanocyclobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield various substituted derivatives.

科学的研究の応用

Chemical Biology and Drug Discovery

Sulfonyl fluorides, including 3-cyanocyclobutane-1-sulfonyl fluoride, are recognized for their utility as covalent protein modifiers and strong protease inhibitors . Their unique reactivity allows them to selectively target active sites in enzymes, making them valuable tools in drug discovery. For instance, they can be employed to develop enzyme inhibitors or chemical probes that demonstrate selective inhibition activity against specific biological targets .

Case Study: Enzyme Inhibition

In a study focusing on the synthesis of sulfonyl fluorides, researchers demonstrated that these compounds could effectively inhibit lipoprotein lipase. The study highlighted that the potency of these inhibitors varied with the chain length of the sulfonyl fluoride, suggesting that structural modifications could enhance their efficacy as therapeutic agents .

Synthetic Applications

This compound serves as a key reagent in various synthetic transformations. Its ability to act as a fluorinating agent is particularly noteworthy. The compound can facilitate the introduction of fluorine into organic molecules, which is essential in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Diverse Sulfonyl Fluorides

Recent advancements have led to the development of efficient synthetic methodologies for producing sulfonyl fluorides from readily available starting materials. For example, a transition-metal-free one-pot method has been reported for synthesizing sulfonyl fluorides from sulfonates or sulfonic acids using inexpensive reagents . This approach not only simplifies the synthesis but also broadens the scope of accessible sulfonyl fluoride derivatives.

Radiolabeling Agents

Another significant application of this compound lies in its potential as a radiolabeling agent for positron emission tomography (PET) imaging. Sulfonyl fluoride-based prosthetic compounds have been explored for their ability to incorporate fluorine-18, a radioisotope used in medical imaging . This application underscores the compound's relevance in both diagnostic and therapeutic contexts.

Ligation Chemistry

In ligation chemistry, sulfonyl fluorides are utilized as reactive intermediates that can participate in various coupling reactions. For instance, innovative methods involving radical chloro-fluorosulfonylation have been developed to create new classes of sulfonyl fluoride hubs, which can undergo further transformations while retaining their functional groups . This versatility makes them suitable for late-stage modifications of complex organic molecules, including peptides and drugs.

Material Science

The utility of this compound extends into material science as well. It has been employed in polymerization processes and the development of functional materials due to its reactive nature and ability to form stable bonds with other chemical entities .

Data Summary Table

作用機序

The mechanism of action of 3-Cyanocyclobutane-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. The cyanocyclobutane ring may also contribute to its reactivity and interaction with molecular targets.

類似化合物との比較

3-Cyanocyclobutane-1-sulfonyl fluoride can be compared with other similar compounds, such as:

3-Cyanocyclobutane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

Cyclobutane-1-sulfonyl fluoride: Lacks the cyano group, which affects its reactivity and applications.

3-Cyanocyclobutane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group, leading to different chemical properties and applications.

生物活性

3-Cyanocyclobutane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its unique structural properties and potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its chemical reactivity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonyl group (-SO₂F) attached to a cyclobutane ring, which is further substituted with a cyano group (-CN). This combination of functional groups imparts distinct reactivity profiles to the compound, making it a valuable intermediate in synthetic organic chemistry. The sulfonyl fluoride moiety is particularly useful for nucleophilic substitution reactions, allowing for the formation of various derivatives through interactions with nucleophiles.

The mechanism of action of this compound involves its interaction with biological targets through its functional groups. The sulfonyl fluoride group acts as an electrophile, engaging in nucleophilic attack by biomolecules such as amino acids or enzymes. This reactivity can lead to the formation of sulfonamides when reacted with amines or the generation of sulfonic acids upon hydrolysis. Such transformations are crucial for understanding the compound's potential biological effects.

Interaction Studies

Research indicates that this compound interacts with various biomolecules, which could elucidate its therapeutic potential. Studies have shown that compounds with similar structures can modulate biological pathways, suggesting that this compound may exhibit pharmacological activities worth exploring further.

Case Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its ability to form covalent bonds with nucleophilic residues in active sites could disrupt enzyme function, leading to altered metabolic processes.

- Drug Development : The compound has been investigated as a potential building block for drug development. Its reactivity allows for the synthesis of novel compounds that may exhibit enhanced biological activity compared to existing drugs .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyanocyclobutane-1-sulfonyl chloride | Similar cyclobutane structure | More reactive due to chloride presence |

| Cyclobutane-1-sulfonic acid | Sulfonic acid instead of sulfonyl fluoride | Exhibits different reactivity patterns |

| 3-Cyano-4-fluorobenzenesulfonamide | Contains a cyano group and sulfonamide | Potentially different biological activity |

The uniqueness of this compound lies in its combination of cyclic structure and functional groups, which may confer distinct reactivity and biological properties compared to its analogs.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and oxidative chlorination processes. Various methods have been developed to produce this compound efficiently, highlighting its utility as a precursor in organic synthesis .

特性

IUPAC Name |

3-cyanocyclobutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNVZXEHMYEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。